N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a benzodioxine moiety
Mechanism of Action
Target of action
Compounds with a pyrrolidin-2-one structure, like the one in this compound, are known to exhibit psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders .
Mode of action
The mode of action of such compounds often involves binding to specific receptors in the brain, altering the transmission of signals between neurons. This can result in changes in mood, cognition, or other neurological functions .
Biochemical pathways
The specific biochemical pathways affected by such compounds can vary widely depending on their exact structure and target. They often involve neurotransmitter systems, such as those involving dopamine, serotonin, or glutamate .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can also vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its absorption and distribution within the body. Metabolism often occurs in the liver, and excretion is typically via the kidneys .
Result of action
The molecular and cellular effects of such compounds can include changes in neuronal firing patterns, alterations in gene expression, and modulation of synaptic plasticity .
Action environment
Environmental factors such as the presence of other drugs, the individual’s genetic makeup, and their overall health status can influence the action, efficacy, and stability of such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. One common method involves the reaction of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide with appropriate reagents to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities and biological activities.
Indole derivatives: Indole-based compounds also exhibit a range of biological activities and are used in similar research contexts.
Uniqueness
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a benzodioxine moiety
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18-6-3-9-22(18)17-10-13(7-8-20-17)11-21-19(24)16-12-25-14-4-1-2-5-15(14)26-16/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIMOXZDMLQVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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